molecular formula C44H82CaO8 B8283598 Calcium dioctadecyl bis(succinate) CAS No. 17619-51-1

Calcium dioctadecyl bis(succinate)

Cat. No. B8283598
CAS RN: 17619-51-1
M. Wt: 779.2 g/mol
InChI Key: CNYRPDSGKPZOBV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05271855

Procedure details

696.4 g of a commercially available technical stearyl alcohol were introduced into a reaction vessel and heated to 80° C. 256.6 g succinic anhydride were then added; the reaction mixture was heated to 130° C. The reaction was mildly exothermic; the temperature rose to 140° C. The reaction mixture was then stirred for 30 minutes at 130 to 140° C.; the acid value of the reaction mixture was 151 to 152. 94.3 g plus 2.8 g (3% excess) calcium hydroxide Were then introduced in portions over a period of 30 minutes at temperatures of 145° to 150° C. The reaction mixture was kept at that temperature for 4 hours, a light vacuum being applied at the beginning of the reaction. The vacuum was increased to 500 hPa after 30 minutes, to 32 hPa after 1 h and 39 hPa after 2 h and was left at that value until the end of the 4-hour reaction time.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
256.6 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:20]1(=[O:26])[O:25][C:23](=[O:24])[CH2:22][CH2:21]1.[OH-].[Ca+2:28].[OH-]>>[C:20]([O:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:26])[CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Ca+2:28].[CH2:1]([O:19][C:20](=[O:26])[CH2:21][CH2:22][C:23]([O-:25])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Step Two
Name
Quantity
256.6 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 30 minutes at 130 to 140° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 130° C
CUSTOM
Type
CUSTOM
Details
rose to 140° C
WAIT
Type
WAIT
Details
The reaction mixture was kept at that temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
a light vacuum being applied at the beginning of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The vacuum was increased to 500 hPa after 30 minutes, to 32 hPa after 1 h
Duration
1 h
WAIT
Type
WAIT
Details
39 hPa after 2 h
Duration
2 h
WAIT
Type
WAIT
Details
was left at that value until the end of the 4-hour reaction time

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCC(=O)[O-])(=O)OCCCCCCCCCCCCCCCCCC.[Ca+2].C(CCCCCCCCCCCCCCCCC)OC(CCC(=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.